molecular formula C5H11BrO B044407 1-bromo-3-methylbutan-2-ol CAS No. 1438-12-6

1-bromo-3-methylbutan-2-ol

Cat. No.: B044407
CAS No.: 1438-12-6
M. Wt: 167.04 g/mol
InChI Key: BTPUKUMEVJBTRZ-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-2-butanol is an organic compound with the molecular formula C5H11BrO It is a brominated alcohol, characterized by the presence of a bromine atom and a hydroxyl group attached to a butane backbone

Mechanism of Action

Target of Action

1-Bromo-3-methyl-2-butanol is a brominated alcohol, and its primary targets are organic molecules that can undergo nucleophilic substitution reactions . These targets include other alcohols, alkyl halides, and esters .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group of atoms in another molecule . For 1-Bromo-3-methyl-2-butanol, the bromine atom acts as a leaving group, allowing the alcohol to react with other molecules . This reaction can lead to the formation of new compounds, such as alkyl halides .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-3-methyl-2-butanol are primarily those involving the synthesis of organic compounds . The bromination of alcohols, such as 1-Bromo-3-methyl-2-butanol, can lead to the production of useful synthetic intermediates capable of further functionalization . These intermediates can then participate in other biochemical reactions, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Like other alcohols, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body . The compound’s bioavailability would depend on factors such as its concentration, the presence of other substances, and individual physiological differences .

Result of Action

The molecular and cellular effects of 1-Bromo-3-methyl-2-butanol’s action are largely dependent on the specific reactions it undergoes. For example, in the case of nucleophilic substitution reactions, the compound can lead to the formation of new organic compounds . These new compounds can have various effects, depending on their specific structures and properties .

Action Environment

The action, efficacy, and stability of 1-Bromo-3-methyl-2-butanol can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can react with the compound . For example, the rate of nucleophilic substitution reactions can be affected by the concentration of the nucleophile and the leaving group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-2-butanol can be synthesized through the bromination of 3-methyl-2-butanol. This process typically involves the use of hydrogen bromide (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the alcohol group .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-methyl-2-butanol may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methyl-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Substitution: 3-Methyl-2-butanol

    Oxidation: 3-Methyl-2-butanone or 3-Methylbutanal

    Reduction: 3-Methylbutane

Scientific Research Applications

1-Bromo-3-methyl-2-butanol has several applications in scientific research:

Comparison with Similar Compounds

    1-Bromo-2-methyl-2-propanol: Another brominated alcohol with similar reactivity but different structural properties.

    3-Bromo-2-methyl-1-propanol: A compound with a different position of the bromine atom, leading to variations in its chemical behavior.

    2-Bromo-3-methylbutane: A brominated alkane with similar molecular weight but lacking the hydroxyl group.

Uniqueness: 1-Bromo-3-methyl-2-butanol is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-bromo-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPUKUMEVJBTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-12-6
Record name 1-bromo-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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